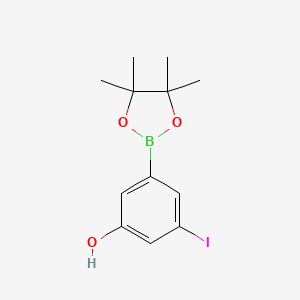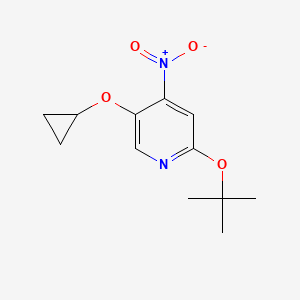
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine is a chemical compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 4-position.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced at the 5-position through a substitution reaction.
Introduction of Tert-butoxy Group: The tert-butoxy group is introduced at the 2-position through another substitution reaction.
These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of compounds with additional oxygen-containing functional groups.
Reduction: Formation of 2-tert-butoxy-5-cyclopropoxy-4-aminopyridine.
Substitution: Formation of derivatives with different functional groups replacing the tert-butoxy or cyclopropoxy groups.
科学的研究の応用
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Similar structure but with different positions of the substituents.
2-Tert-butoxy-5-cyclopropoxy-3-nitropyridine: Another isomer with the nitro group at the 3-position.
2-Tert-butoxy-5-cyclopropoxy-6-nitropyridine: Isomer with the nitro group at the 6-position.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The combination of tert-butoxy, cyclopropoxy, and nitro groups on the pyridine ring provides distinct chemical properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-4-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11-6-9(14(15)16)10(7-13-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
XHKRMWPTCUKPAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC=C(C(=C1)[N+](=O)[O-])OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


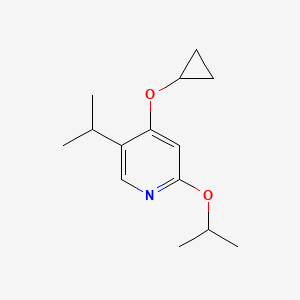
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

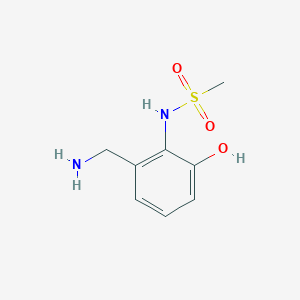
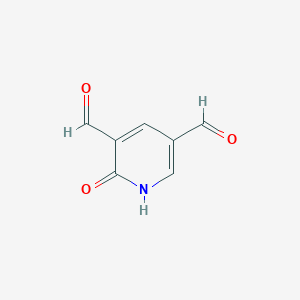
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
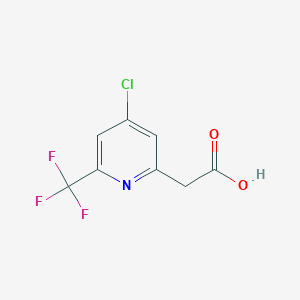
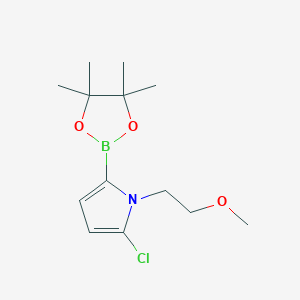

![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)

